![molecular formula C12H21NO4 B1528012 1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-2-carboxylic acid CAS No. 1245642-77-6](/img/structure/B1528012.png)
1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-2-carboxylic acid
Overview
Description
1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis as a protecting group for amines .
Mode of Action
The mode of action of 1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-2-carboxylic acid involves the BOC group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The compound’s boc group plays a crucial role in organic synthesis, particularly in the protection and deprotection of amines .
Action Environment
The compound’s boc group is known to be stable under a variety of conditions and can be removed under acidic conditions .
Biochemical Analysis
Biochemical Properties
1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. It interacts with various enzymes and proteins, including proteases and peptidases, which recognize and cleave the tert-butoxycarbonyl group. This interaction is crucial for the selective protection and deprotection of amino acids, facilitating the synthesis of complex peptides and proteins .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect the function of cells by modulating the activity of enzymes involved in amino acid metabolism and protein synthesis. Additionally, its presence can alter gene expression patterns, leading to changes in cellular behavior and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through the formation and cleavage of the tert-butoxycarbonyl group. This process can inhibit or activate enzymes, depending on the context of the reaction. For example, the removal of the tert-butoxycarbonyl group can activate amino acids for subsequent peptide bond formation, while its addition can protect amino groups from unwanted reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions but can degrade under acidic or basic conditions. Long-term studies have shown that its effects on cellular function can vary, with potential impacts on cell viability and metabolic activity observed over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, it can effectively protect amino groups without causing significant toxicity. At higher doses, it may exhibit toxic effects, including disruptions in metabolic processes and potential adverse reactions. Threshold effects have been observed, indicating a dosage-dependent response in animal studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to amino acid metabolism and peptide synthesis. It interacts with enzymes such as aminoacyl-tRNA synthetases and peptidyl transferases, influencing the incorporation of amino acids into peptides and proteins. These interactions can affect metabolic flux and the levels of various metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its protective effects on amino groups. The compound’s distribution can also influence its overall efficacy and impact on cellular processes .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific organelles or compartments within the cell, where it can interact with target biomolecules. This localization is crucial for its function in protecting amino groups and facilitating peptide synthesis .
Properties
IUPAC Name |
2-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-12(9(14)15)7-6-8-13(12)10(16)17-11(2,3)4/h5-8H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOZPCFILJMJNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN1C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


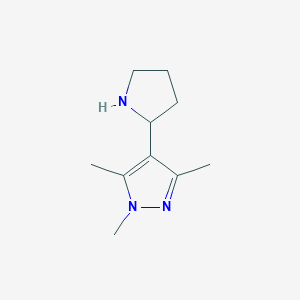
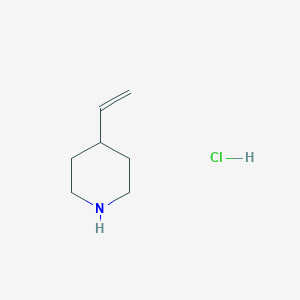
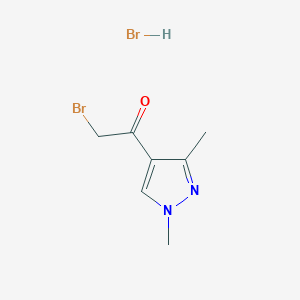
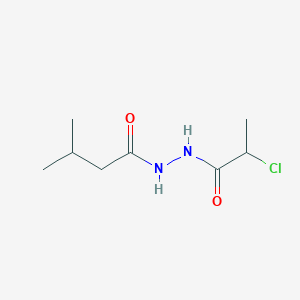
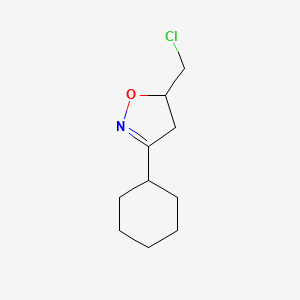

![6-[2-(aminomethyl)pyrrolidin-1-yl]-N-methylpyrimidin-4-amine](/img/structure/B1527937.png)
![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine hydrochloride](/img/structure/B1527938.png)
![2-[(But-3-yn-1-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B1527939.png)
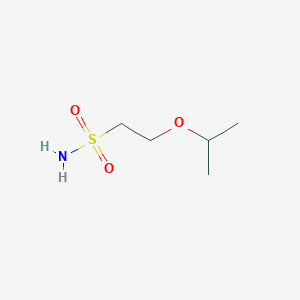
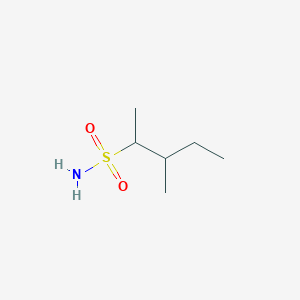
![1-[(1-propyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1527947.png)
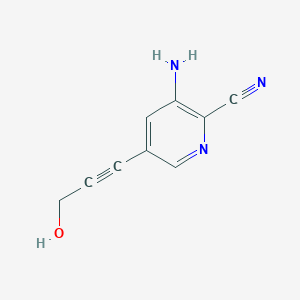
![6-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1527949.png)
